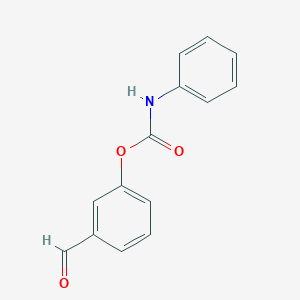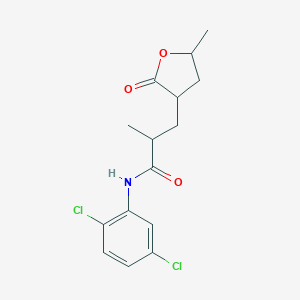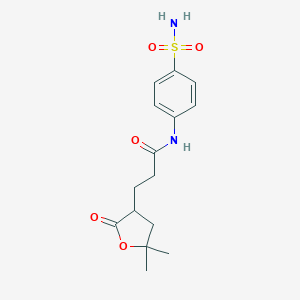
(3-formylphenyl) N-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-formylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzaldehyde, featuring a phenylamino group and a carbonyl group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-formylphenyl) N-phenylcarbamate typically involves the reaction of benzaldehyde with phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction can be represented as follows:
[ \text{Benzaldehyde} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
(3-formylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
(3-formylphenyl) N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-formylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single formyl group attached to a benzene ring.
Phenyl isocyanate: A compound with a phenyl group attached to an isocyanate functional group.
N-Phenylcarbamate: A compound with a phenyl group attached to a carbamate functional group.
Uniqueness
(3-formylphenyl) N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
37070-87-4 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24g/mol |
IUPAC 名称 |
(3-formylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H11NO3/c16-10-11-5-4-8-13(9-11)18-14(17)15-12-6-2-1-3-7-12/h1-10H,(H,15,17) |
InChI 键 |
ULKIBGXLQKRMMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
| 37070-87-4 | |
溶解度 |
29.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B458876.png)
![1-[3-[[5-(1-Benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B458877.png)
![2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B458879.png)
![2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B458880.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylpropanamide](/img/structure/B458881.png)
![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}propanamide](/img/structure/B458882.png)
![Methyl 4-[(5-oxo-2-phenyloxolane-3-carbonyl)amino]benzoate](/img/structure/B458886.png)
![2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B458887.png)

![5-[4-(Methoxycarbonyl)anilino]-2-methyl-5-oxopentanoic acid](/img/structure/B458889.png)
![2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B458890.png)

![4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B458894.png)
![[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methanol](/img/structure/B458895.png)
